molecular formula C16H11ClN4O4 B2715445 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896353-46-1

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Cat. No.: B2715445
CAS No.: 896353-46-1
M. Wt: 358.74
InChI Key: UAFRKGGKJIIBET-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide (hereafter referred to by its research code T007) is a peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. It has been extensively studied for its role in modulating immune and metabolic pathways. Structurally, T007 features a benzamide core substituted with a nitro group at position 5, a chlorine atom at position 2, and a phthalazin-1-ylmethyl moiety. This unique combination of substituents contributes to its PPARγ selectivity and antagonistic activity.

Properties

CAS No.

896353-46-1

Molecular Formula

C16H11ClN4O4

Molecular Weight

358.74

IUPAC Name

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H11ClN4O4/c17-13-6-5-9(21(24)25)7-12(13)15(22)18-8-14-10-3-1-2-4-11(10)16(23)20-19-14/h1-7H,8H2,(H,18,22)(H,20,23)

InChI Key

UAFRKGGKJIIBET-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide typically involves multiple steps:

    Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Phthalazinone Attachment: The phthalazinone moiety is attached through a nucleophilic substitution reaction, where the phthalazinone derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The phthalazinone moiety can undergo oxidation reactions to form different derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 2-chloro-5-amino-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized phthalazinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally similar to 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide exhibit significant antimicrobial properties. For example, studies have shown that related benzamides demonstrate activity against various bacterial and fungal strains, often comparable or superior to established antibiotics like isoniazid and ciprofloxacin . The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, enhancing the compound's bioactivity.

Anticancer Potential

The phthalazinone moiety present in this compound has been associated with anticancer activity. Studies have explored the design of derivatives targeting dihydrofolate reductase (DHFR), an important enzyme in purine synthesis implicated in cancer cell proliferation. Compounds with similar structures have shown promising results in inhibiting cancer cell growth in vitro .

Case Study 1: Antimicrobial Screening

In a study assessing the biological activity of various benzamide derivatives, including those similar to this compound, researchers performed in vitro screening against mycobacterial and fungal strains. The results demonstrated that these compounds exhibited potent antimicrobial effects, suggesting their potential as therapeutic agents .

Case Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the structure-activity relationships (SAR) of related compounds revealed that modifications to the nitro and chloro groups significantly influenced biological activity. The study emphasized the importance of these functional groups in enhancing lipophilicity and overall efficacy against target pathogens .

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Pathways: It can modulate cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Primary Activity Reference
T007 Benzamide 2-Cl, 5-NO₂, phthalazin-1-ylmethyl PPARγ Antagonist; reverses EAE inhibition
2-Chloro-5-nitro-N-(pyridyl)benzamide Benzamide 2-Cl, 5-NO₂, pyridyl PPARα Antagonist; disrupts HCV replication
LMM5 Benzamide Sulfamoyl, oxadiazol, methoxyphenyl Fungal enzymes Antifungal activity
306322-15-6 (Thiazolidinone derivative) Benzamide-thiazolidinone 2-Cl, fluorobenzylidene Undefined (non-PPAR) Anticancer/antiviral
Rip-B (2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide) Benzamide 2-OH, methoxyphenethyl Undefined Synthetic intermediate

Key Findings and Implications

  • Structural-Activity Relationships: The phthalazin-1-ylmethyl group in T007 is critical for PPARγ antagonism, while pyridyl or thiazolidinone substituents shift activity to other targets. Nitro and chloro groups enhance electrophilic reactivity, influencing receptor binding and metabolic stability.
  • Therapeutic Potential: T007’s specificity for PPARγ makes it a candidate for autoimmune diseases, whereas PPARα-targeting analogs may address viral infections. Non-PPAR derivatives (e.g., LMM5, thiazolidinones) highlight the versatility of benzamide scaffolds in drug discovery.

Biological Activity

2-Chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and its potential applications in pharmacology.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C_{13}H_{10}ClN_{3}O_{3}
  • Molecular Weight : 295.69 g/mol

The presence of a chloro group and a nitro group contributes to its reactivity and biological activity. The phthalazinone moiety is known for its pharmacological relevance, particularly in the development of anti-cancer and anti-inflammatory agents.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HT-29 (Colon Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)18.0Inhibition of proliferation

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. In a study evaluating nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, it was found to significantly reduce NO levels, indicating its potential as an anti-inflammatory agent.

Treatment NO Production (µM) Control (µM)
2-Chloro-5-nitro...2550
Control (LPS only)60

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation.
  • Induction of Apoptosis : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Regulation : The compound causes G0/G1 phase arrest in cancer cells, preventing their proliferation.

Case Study 1: Breast Cancer

In a preclinical study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations.

Case Study 2: Colon Cancer

Another study focused on HT-29 colon cancer cells highlighted the compound's ability to disrupt the cell cycle at the G1 phase, leading to reduced cell viability and increased apoptosis markers.

Q & A

Q. What are the key considerations in selecting reagents and solvents for synthesizing 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide?

Methodological Answer: Synthesis optimization requires evaluating reagent reactivity and solvent polarity. For acyl chloride formation (a precursor step), thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are common reagents. SOCl₂ is cost-effective but requires anhydrous conditions, while oxalyl chloride offers better selectivity in polar aprotic solvents like dichloromethane (DCM). Temperature control (0–50°C) and reaction time (1–12 hours) influence yield and purity. For example, demonstrates that using DCM at 50°C for 12 hours with oxalyl chloride achieves >80% conversion for similar nitrobenzamide derivatives .

Q. Table 1: Synthesis Conditions for Analogous Compounds

ReagentSolventTemp (°C)Time (h)Yield (%)Purity (NMR)
SOCl₂ + NMABenzeneReflux465–7095%
(COCl)₂ + DMFDCM501280–8598%
SOCl₂ + DMFDCM0–2067590%

Reference:

Q. Which spectroscopic and chromatographic methods are essential for confirming structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm), nitro groups (δ ~8.2 ppm), and the phthalazinone methylene (δ 4.5–5.0 ppm). used 1H-NMR to confirm amide linkages in benzamide derivatives .
  • IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • HPLC-MS : Monitor purity (>95%) and molecular ion ([M+H]⁺).

Reference:

Advanced Research Questions

Q. How can reaction mechanisms for nucleophilic substitution at the chloro and nitro positions be validated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Studies : Vary concentrations of nucleophiles (e.g., amines) and monitor reaction rates via HPLC. A linear free-energy relationship (LFER) analysis can distinguish between SN1 and SN2 pathways.
  • Isotopic Labeling : Introduce ¹⁸O-labeled water to trace oxygen incorporation in hydrolysis products (LC-MS detection). highlights similar substitution reactivity in trifluoromethyl benzamides .
  • DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity.

Reference:

Q. What computational approaches predict binding affinity to bacterial enzymes like acps-pptase?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against acps-pptase (PDB: 3T73) to identify key interactions (e.g., H-bonding with nitro groups).
  • MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories.
  • QSAR Models : Use descriptors like logP and Hammett constants to correlate structure with inhibitory activity. notes that trifluoromethyl groups enhance enzyme binding in similar compounds .

Reference:

Q. How should researchers address contradictions in catalytic activity data across Suzuki coupling conditions?

Methodological Answer:

  • Systematic Screening : Test Pd catalysts (Pd(OAc)₂, PdCl₂), ligands (XPhos, SPhos), and bases (K₂CO₃, CsF) in DMF/H₂O. achieved 90% conversion in Suzuki reactions using Pd(OAc)₂ and K₂CO₃ .
  • GC-MS Analysis : Quantify biphenyl derivatives and side-products (e.g., dehalogenation).
  • Controlled Atmosphere : Use Schlenk lines to exclude oxygen, which may deactivate catalysts.

Q. Table 2: Catalytic Conditions for C-C Coupling

CatalystLigandBaseSolventConversion (%)
Pd(OAc)₂XPhosK₂CO₃DMF/H₂O90
PdCl₂SPhosCsFToluene75

Reference:

Q. What experimental strategies elucidate the compound’s impact on bacterial proliferation pathways through multi-omics integration?

Methodological Answer:

  • Transcriptomics (RNA-seq) : Identify upregulated/downregulated genes (e.g., fatty acid biosynthesis genes).
  • Proteomics (LC-MS/MS) : Quantify acps-pptase expression levels in treated vs. untreated E. coli.
  • Metabolomics (NMR) : Track changes in acetyl-CoA pools, a key substrate for acps-pptase. links similar compounds to disruption of bacterial lipid metabolism .

Reference:

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